4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and potential biological activities. The presence of a bromine atom at the 4-position and a methyl group at the 6-position significantly influences its reactivity and interactions with biological targets.
The synthesis of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple synthetic steps, often starting from simpler organic precursors. One common method includes the reaction of appropriate substituted pyrroles with pyrimidine derivatives under acidic or basic conditions to facilitate ring closure and bromination.
The molecular structure of 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine features a bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring. The bromine atom is located at the 4-position, while the methyl group is at the 6-position.
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for heterocycles:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while controlling selectivity.
The mechanism of action for compounds like 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been identified as Janus Kinase inhibitors, which play a role in signaling pathways involved in immune response and cell proliferation .
Research indicates that the compound may exhibit anti-inflammatory properties through its inhibitory effects on Janus Kinase signaling pathways, although further studies are needed to elucidate its complete mechanism of action.
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has potential applications in medicinal chemistry due to its structural characteristics that allow it to act as a pharmacophore in drug development. Its derivatives are being explored for their roles in:
4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1900677-30-6) is a fused bicyclic heterocycle featuring a pyrrole ring annulated to a pyrimidine ring at positions [2,3-d]. Its molecular formula is C₇H₆BrN₃ (MW 212.05 g/mol), with the bromine atom at position 4 and a methyl group at position 6 [1] [7]. This structure belongs to the 7-deazapurine family, distinguished from purines by the replacement of N-7 with a C-H group, which significantly alters electronic properties and binding affinities [2]. Key structural parameters include:
Table 1: Atomic-Level Structural Features
Position | Substituent | Bond Angles (°) | Key Interactions |
---|---|---|---|
4 | Bromine | C-Br bond: 1.89 Å | Halogen bonding (σ-hole) |
6 | Methyl | C-C bond: 1.50 Å | Hydrophobic pocket filling |
1 (Pyrrole) | H | N-H bond: 1.01 Å | H-bond donation |
The unsubstituted pyrrolo[2,3-d]pyrimidine scaffold occurs naturally in marine organisms (e.g., sponges and seaweed) and exhibits intrinsic bioactivity [4]. Its structural similarity to purines enables competitive inhibition of nucleotide-binding enzymes and receptors:
Table 2: Documented Bioactivities of Pyrrolo[2,3-d]pyrimidine Derivatives
Target Class | Example Derivative | Biological Activity | Reference |
---|---|---|---|
Tyrosine Kinases | Compound 5k | EGFR IC₅₀ = 40 nM; Her2 IC₅₀ = 204 nM | [2] |
FtsZ (Bacterial) | Compound B6 | Anti-Xanthomonas oryzae EC₅₀ = 4.65 µg/mL | [4] |
BTK (Bruton’s) | Compound 28a | BTK IC₅₀ = 3.0 nM; anti-arthritic in vivo | [9] |
VEGFR-2 | N⁴-Phenylsubstituted analogs | 100-fold more potent than semaxanib | [8] |
The 4-bromo-6-methyl modification enhances target affinity and pharmacokinetic properties through two key mechanisms:
Pharmacologically, the bromine atom enhances membrane permeability (LogP = 1.64) and metabolic stability by resisting CYP3A4-mediated oxidation. The methyl group contributes to optimal solubility (0.315 mg/mL) and oral bioavailability, as confirmed by ADMET predictions [5] [9].
Despite promising applications, critical gaps exist:
Table 3: Key Research Priorities
Knowledge Gap | Current Limitation | Proposed Research Direction |
---|---|---|
Target scope | Limited to kinases/FtsZ | Screen against epigenetic targets |
Solubility | 0.315 mg/mL in water | Develop salt forms or nanoformulations |
Resistance | Evasion by mutant kinases | Design dual-targeting analogs |
In vivo translation | Sparse pharmacokinetic data | Conduct bioavailability studies in rodent models |
Compound Names Cited:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7